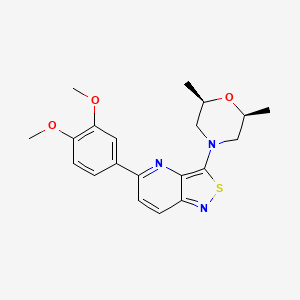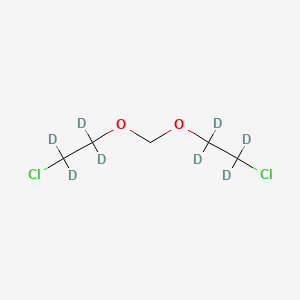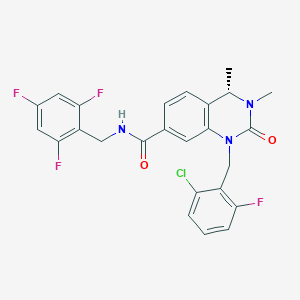![molecular formula C17H18ClN5O4 B12399445 (2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)
(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a suitable sugar derivative, followed by the introduction of the purine base. The benzylamino and chloropurinyl groups are then introduced through nucleophilic substitution reactions. The final step involves deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chloropurinyl group can be reduced to form a purinyl group.
Substitution: The benzylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the benzylamino group can yield various substituted purines.
Applications De Recherche Scientifique
Chemistry: As a nucleoside analog, it can be used in the synthesis of modified nucleic acids.
Biology: It can be used as a probe to study nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal base pairing and inhibit nucleic acid synthesis. This can lead to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural features, such as the benzylamino and chloropurinyl groups, which confer distinct chemical and biological properties. These features may enhance its ability to interact with nucleic acids and enzymes, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H18ClN5O4 |
|---|---|
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H18ClN5O4/c18-17-21-14(19-6-9-4-2-1-3-5-9)11-15(22-17)23(8-20-11)16-13(26)12(25)10(7-24)27-16/h1-5,8,10,12-13,16,24-26H,6-7H2,(H,19,21,22)/t10-,12?,13+,16-/m1/s1 |
Clé InChI |
HRVFIAYJEMWYTP-ZIWBQIBKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)






![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)

![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)


